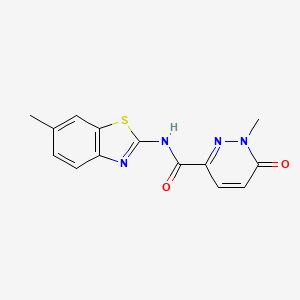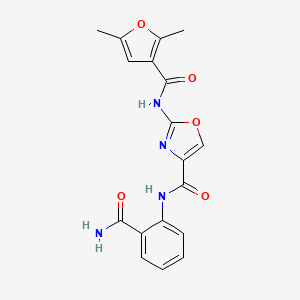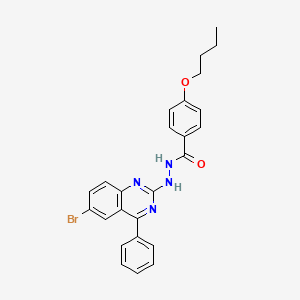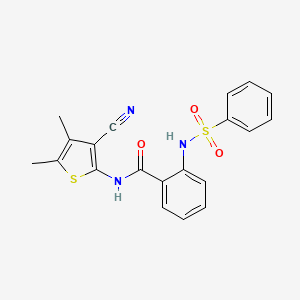![molecular formula C14H21Cl2N5 B2534075 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride CAS No. 2034479-25-7](/img/structure/B2534075.png)
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride” is a complex organic molecule that contains several functional groups, including a piperazine ring and an indazole ring . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Indazole, also called benzpyrazole or isoindazone, is a heterocyclic aromatic organic compound with a wide variety of biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine and indazole rings. Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For the synthesis of indazoles, methods include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The presence of the piperazine and indazole rings would be evident in the NMR spectra, and the mass spectral data would provide information about the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. The piperazine and indazole rings could potentially undergo a variety of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure and functional groups. These properties could include its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Synthesis and Docking Studies : Piperazine-1-yl-1H-indazole derivatives, such as the novel compound synthesized by Balaraju et al. (2019), demonstrate the role of these compounds in medicinal chemistry. The study involves synthesis and spectral characterization, along with docking studies to evaluate the interaction with biological targets Balaraju, Kalyani, & Laxminarayana, 2019.
Orthogonal Protection Strategy for Piperazines : Clark and Elbaum (2007) describe an efficient method for synthesizing 2-substituted piperazines, showcasing the versatility of piperazine scaffolds in chemical synthesis. This work underscores the utility of piperazines in developing compounds with varied biological activities Clark & Elbaum, 2007.
Biological Activities and Therapeutic Potential
Antimycobacterial Activity : Patel et al. (2011) focus on the synthesis of novel 1-(8-quinolinyloxy)-3-piperazinyl(piperidinyl)-5-(4-cyano-3-trifluoromethylphenyl amino)-s-triazines, exhibiting potent antimycobacterial activity. This illustrates the potential therapeutic applications of piperazine derivatives in treating tuberculosis Patel, Kumari, Rajani, & Chikhalia, 2011.
Antitumor Activity : Ding et al. (2016) report the synthesis and evaluation of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group, demonstrating significant inhibitory activity against tumor cells. This study highlights the antitumor potential of piperazine-based compounds Ding, Zhang, Zhang, Mo, Li, & Zhao, 2016.
Genotoxicity Studies : Gunduz et al. (2018) discuss the genotoxicity of a compound with a piperazinyl indazole motif, offering insights into the metabolic bioactivation and potential safety concerns of similar compounds. Understanding these mechanisms is crucial for the development of safer pharmaceuticals Gunduz, Cirello, Klimko, Dumouchel, & Argikar, 2018.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological activity. Piperazine derivatives have been found to have a wide range of biological activities, including antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Indazole derivatives have also been found to have various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Zukünftige Richtungen
Given the wide range of biological activities associated with piperazine and indazole derivatives, this compound could potentially be of interest for further study in the field of medicinal chemistry . Future research could involve further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action.
Eigenschaften
IUPAC Name |
1-piperazin-1-yl-7,8,9,10-tetrahydropyrazino[1,2-b]indazole;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5.2ClH/c1-2-4-12-11(3-1)13-14(16-7-10-19(13)17-12)18-8-5-15-6-9-18;;/h7,10,15H,1-6,8-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZACXQRSYYLVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN3C=CN=C(C3=C2C1)N4CCNCC4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N~5~-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2533992.png)
![3-(4-nitrophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2533994.png)
![4-phenyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide](/img/structure/B2533996.png)

![N-(3-fluoro-4-methylphenyl)-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2533999.png)
![2-Methyl-1-phenyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B2534002.png)

![Ethyl 4-(ethylamino)-3-[(2-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2534004.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[6-(4-methylphenoxy)pyridin-3-yl]propanamide](/img/structure/B2534007.png)

![(4-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl)methanamine;hydrochloride](/img/structure/B2534010.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-N-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2534011.png)

![5-fluoro-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)nicotinamide](/img/structure/B2534015.png)